molecular formula C12H14BClFNO4 B8231431 2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8231431
M. Wt: 301.51 g/mol
InChI Key: AHKUFJODYQTKIT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its ability to form carbon-carbon bonds, which is a fundamental process in the creation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-fluoro-4-nitrophenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boron compound and an aryl or vinyl halide.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Temperature: 50-100°C

    Time: 6-24 hours

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Produces boronic acids or borates.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor in the synthesis of drugs and diagnostic agents.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boron atom in the compound interacts with a palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-5-fluoro-4-nitrophenyl)boronic acid
  • 2-(2-Chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Chloro-5-fluoro-4-nitrophenyl)pinacol boronate

Uniqueness

This compound is unique due to its stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane ring enhances its solubility and facilitates its use in various organic solvents, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(2-chloro-5-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-9(15)10(16(17)18)6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKUFJODYQTKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClFNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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